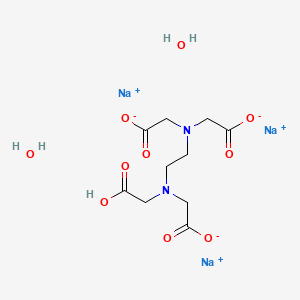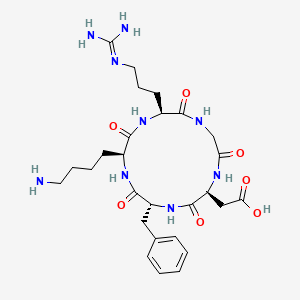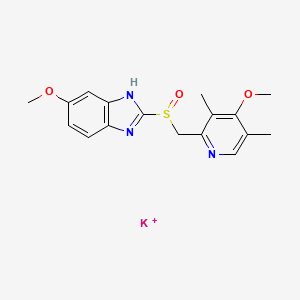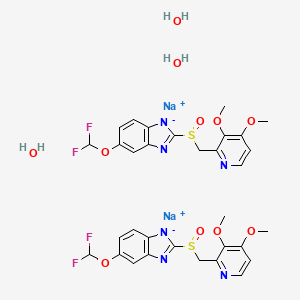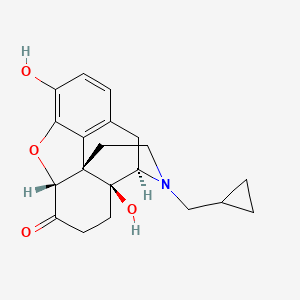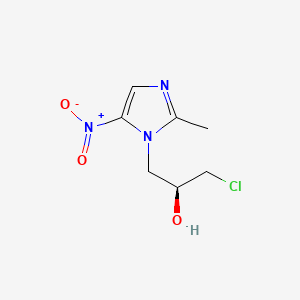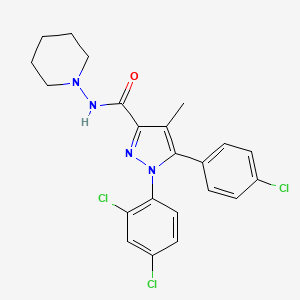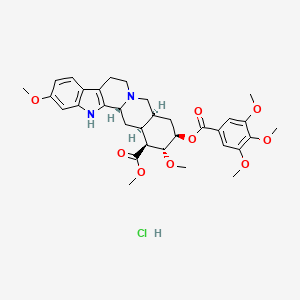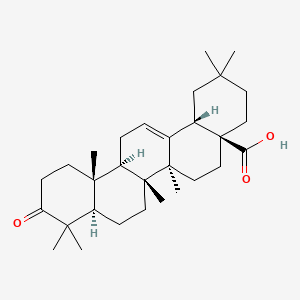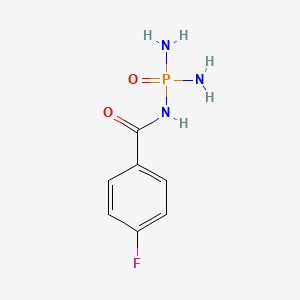
Flurofamida
Descripción general
Descripción
Flurofamida es un potente inhibidor de la ureasa bacteriana con un potencial significativo en el tratamiento de cálculos renales inducidos por infecciones e hiperamonemia. Es conocida por su capacidad para inhibir la enzima ureasa, que juega un papel crucial en la hidrólisis de la urea en amoníaco y dióxido de carbono .
Aplicaciones Científicas De Investigación
Flurofamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la ureasa y la cinética enzimática.
Biología: this compound se emplea en la investigación sobre la actividad de la ureasa bacteriana y su papel en varios procesos biológicos.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la hiperamonemia y los cálculos renales inducidos por infecciones.
Industria: This compound se utiliza en el desarrollo de nuevos inhibidores de la ureasa para aplicaciones agrícolas e industriales
Mecanismo De Acción
Flurofamida ejerce sus efectos inhibiendo la enzima ureasa. La ureasa cataliza la hidrólisis de la urea en amoníaco y dióxido de carbono. Al inhibir la ureasa, la this compound previene la producción de amoníaco, lo cual es crucial en condiciones como la hiperamonemia. Los objetivos moleculares de la this compound incluyen el sitio activo de la ureasa, donde se une e inhibe la actividad de la enzima .
Análisis Bioquímico
Biochemical Properties
Flurofamide plays a critical role in biochemical reactions by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Flurofamide effectively reduces ammonia production, which is beneficial in conditions such as hyperammonemia and hepatic encephalopathy . The interaction between Flurofamide and urease involves the binding of Flurofamide to the active site of the enzyme, thereby preventing the substrate (urea) from accessing the catalytic site .
Cellular Effects
Flurofamide has been shown to influence various cellular processes. In colonic microorganisms, it significantly reduces ammonia production, which can have downstream effects on cellular metabolism and gene expression . In respiratory infections caused by Ureaplasma species, Flurofamide has been observed to lower blood ammonia levels, thereby mitigating the toxic effects of hyperammonemia . This reduction in ammonia levels can influence cell signaling pathways and metabolic processes, leading to improved cellular function and reduced toxicity.
Molecular Mechanism
The molecular mechanism of Flurofamide involves its potent inhibition of urease. Flurofamide binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This inhibition is achieved through the interaction of Flurofamide’s phosphinyl group with the nickel ions present in the active site of urease, which are essential for the enzyme’s catalytic activity . By blocking this interaction, Flurofamide effectively halts the production of ammonia, thereby reducing its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flurofamide have been observed to change over time. Studies have shown that Flurofamide remains stable and effective in inhibiting urease activity over extended periods . In vitro experiments have demonstrated that Flurofamide can maintain its inhibitory effects on ammonia production for up to 22 hours under both aerobic and anaerobic conditions . Additionally, there is no evidence of Flurofamide toxicity at the concentrations tested, indicating its potential for long-term use in biochemical applications .
Dosage Effects in Animal Models
The effects of Flurofamide vary with different dosages in animal models. In a mouse model of Ureaplasma respiratory infection, Flurofamide administered at a dosage of 6 mg/kg significantly reduced blood ammonia levels compared to untreated controls . Higher dosages of Flurofamide have been shown to further decrease ammonia production, although the potential for toxic or adverse effects at very high doses has not been extensively studied . These findings suggest that Flurofamide is effective at reducing ammonia levels in a dose-dependent manner.
Metabolic Pathways
Flurofamide is involved in metabolic pathways related to the inhibition of urease activity. By preventing the hydrolysis of urea, Flurofamide reduces the production of ammonia, which can have downstream effects on nitrogen metabolism . This inhibition can alter the metabolic flux of nitrogen-containing compounds, potentially affecting the levels of other metabolites involved in nitrogen metabolism
Transport and Distribution
The transport and distribution of Flurofamide within cells and tissues are influenced by its chemical properties. Flurofamide is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Once in the systemic circulation, Flurofamide is transported to various tissues, where it can exert its inhibitory effects on urease. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas, allowing for effective inhibition of urease activity in these regions .
Subcellular Localization
The subcellular localization of Flurofamide is primarily within the cytoplasm, where it interacts with urease enzymes. The presence of targeting signals or post-translational modifications that direct Flurofamide to specific compartments or organelles has not been extensively studied . Its activity in inhibiting urease suggests that Flurofamide is localized in areas where urease is active, such as the cytoplasm of colonic microorganisms and other urease-producing cells .
Métodos De Preparación
Flurofamida, químicamente conocida como N-[diaminofosfinil]-4-fluorobenzamida, se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de ácido 4-fluorobenzoico con oxicloruro de fósforo (POCl3) para formar cloruro de 4-fluorobenzoílo. Este intermedio se hace reaccionar entonces con ácido diaminofosfínico para producir this compound . Los métodos de producción industrial suelen implicar pasos similares, pero están optimizados para la síntesis a gran escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Flurofamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidada bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.
Sustitución: this compound puede sufrir reacciones de sustitución donde el átomo de flúor u otros grupos funcionales son reemplazados por diferentes sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el hidruro de litio y aluminio (LiAlH4). Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Flurofamida es única entre los inhibidores de la ureasa debido a su alta potencia y especificidad. Compuestos similares incluyen:
Ácido acetohidroxámico (AHA): Un inhibidor de la ureasa menos potente utilizado en el pasado para aplicaciones similares.
Ácidos hidroxámicos: Una clase de compuestos con actividad inhibitoria de la ureasa, pero generalmente con menor potencia en comparación con la this compound.
Triamidas fosfóricas: Un grupo de compuestos estructuralmente relacionados con la this compound con distintos grados de inhibición de la ureasa
This compound destaca por su eficacia a concentraciones más bajas y su potencial para el tratamiento no antibiótico de la hiperamonemia inducida por ureaplasma .
Propiedades
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-28-2 | |
| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurofamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUROFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Flurofamide?
A1: Flurofamide functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of Flurofamide's urease inhibition?
A2: By inhibiting urease, Flurofamide reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, Flurofamide prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does Flurofamide exhibit any effects beyond urease inhibition?
A3: While Flurofamide is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of Flurofamide?
A4: The molecular formula of Flurofamide is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for Flurofamide?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of Flurofamide been investigated under various conditions?
A6: Limited information is available on the stability of Flurofamide under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with Flurofamide at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does Flurofamide compare to other urease inhibitors in terms of potency?
A7: Flurofamide demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of Flurofamide's catalytic properties?
A8: Beyond its potential as a therapeutic agent, Flurofamide's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate Flurofamide's efficacy?
A10: Various models have been employed to study Flurofamide's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated Flurofamide's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding Flurofamide's efficacy in these models?
A11: Flurofamide effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, Flurofamide administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of Flurofamide?
A11: Data on Flurofamide's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has Flurofamide been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving Flurofamide.
Q13: What are the potential alternatives or substitutes for Flurofamide?
A15: Acetohydroxamic acid is another urease inhibitor, although Flurofamide has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


